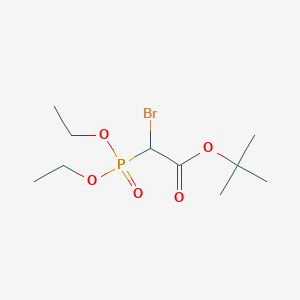

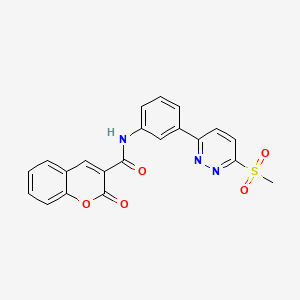

Bromo(diethoxyphosphoryl)acetic acid tert-butyl ester

Overview

Description

Tert-Butyl bromoacetate is used as an intermediate in the production of dyes, pharmaceuticals, agrochemicals and in organic compounds . It serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .

Synthesis Analysis

Tert-Butyl bromoacetate can be synthesized from several different carboxylic acids at high yields using boron trifluoride·diethyl etherate in toluene solvent . It has also been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization .Molecular Structure Analysis

The molecular formula of tert-Butyl bromoacetate is BrCH2COOC(CH3)3 . Its molecular weight is 195.05 .Chemical Reactions Analysis

Tert-Butyl bromoacetate can react with SOCl2 at room temperature to provide acid chlorides in very good yields . It also plays an important role in the preparation of (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester .Physical And Chemical Properties Analysis

Tert-Butyl bromoacetate is a liquid with a refractive index of 1.445 . It has a boiling point of 50 °C/10 mmHg and a density of 1.321 g/mL at 25 °C .Scientific Research Applications

Synthesis of Peptoids

Bromo(diethoxyphosphoryl)acetic acid tert-butyl ester: is utilized in the synthesis of peptoids , which are peptide-like molecules used in drug discovery. Peptoids offer the advantage of increased stability and ease of modification, making them valuable for creating diverse libraries for high-throughput screening .

Atom Transfer Radical Polymerization (ATRP)

This compound serves as a building block in ATRP , a method of controlled radical polymerization that allows for the precise synthesis of polymers with predetermined molecular weights and low polydispersity indices. ATRP is crucial for creating advanced materials with specific properties .

Alkylating Agent in Organic Synthesis

As an alkylating agent, Bromo(diethoxyphosphoryl)acetic acid tert-butyl ester is used to introduce alkyl groups into molecules, which is a fundamental transformation in organic synthesis. This reaction is pivotal for constructing complex molecules in pharmaceuticals and agrochemicals .

Collagenase Inhibitors Synthesis

The compound is instrumental in synthesizing collagenase inhibitors . These inhibitors are significant in studying disease models where collagen degradation plays a role, such as arthritis and cancer metastasis, and can be potential therapeutic agents .

Intermediate for Dye Production

It acts as an intermediate in the production of dyes . The ability to form stable bonds with dye molecules makes it a valuable component in the dye manufacturing process, contributing to the colorfastness and durability of the dyes .

Agrochemicals Development

The compound is used in the development of agrochemicals . Its reactivity and stability under various conditions make it suitable for creating compounds that protect crops from pests and diseases, thereby enhancing agricultural productivity .

Mechanism of Action

Target of Action

Bromo(diethoxyphosphoryl)acetic acid tert-butyl ester is a complex organic compound that serves as a building block in the synthesis of various biochemical compounds

Mode of Action

The compound acts as an intermediate in the production of dyes, pharmaceuticals, agrochemicals, and other organic compounds . It finds application as an alkylating agent , which means it can introduce an alkyl group into other molecules, thereby altering their structure and function.

Biochemical Pathways

The compound plays a significant role in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . It is also used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . .

Result of Action

The compound plays an important role in the preparation of (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester and in collagenase inhibitors synthesis . This suggests that it may have a significant impact at the molecular and cellular level, particularly in the context of collagenase inhibition.

Action Environment

The compound is hygroscopic , which means it absorbs moisture from the environment. This property can influence its action, efficacy, and stability. It is also incompatible with strong oxidizing agents and strong bases , suggesting that its activity can be affected by the presence of such substances in the environment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 2-bromo-2-diethoxyphosphorylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrO5P/c1-6-14-17(13,15-7-2)8(11)9(12)16-10(3,4)5/h8H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZQCXBJSCWQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(=O)OC(C)(C)C)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromo(diethoxyphosphoryl)acetic acid tert-butyl ester | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2938630.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2938631.png)

![Butyl[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2938632.png)

![8-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2938633.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2938634.png)

![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2938635.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2938637.png)

![6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2938639.png)